molecular formula C9H11N3O2S B1399742 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one CAS No. 1072805-54-9

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

Cat. No. B1399742
M. Wt: 225.27 g/mol
InChI Key: IDPVLJLFBNPMCT-UHFFFAOYSA-N
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Description

“1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 . It is a derivative of imidazole, a five-membered heterocyclic moiety .


Synthesis Analysis

The synthesis of derivatives of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one” has been reported in the literature . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 ketone (aromatic), 1 urea (-thio) derivative, and 1 Thiazole .


Chemical Reactions Analysis

Imidazole, the core structure of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one”, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .

Scientific Research Applications

Microwave Assisted Synthesis of Novel Functionalized Derivatives

A study by Kamila, Ankati, and Biehl (2011) explored the synthesis of novel functionalized derivatives, including imidazol-5(4H)-ones, through microwave-assisted synthesis. This technique may be relevant for synthesizing derivatives of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one, potentially offering efficient routes for creating novel compounds with varied applications in medicinal chemistry and materials science (Kamila, Ankati, & Biehl, 2011).

Antimicrobial and Anticancer Activities

Research by Vekariya et al. (2017) on imidazo[2,1-b]thiazole derivatives, which share a structural motif with 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one, demonstrated antimicrobial and antimalarial activities. Such studies suggest potential applications in developing new antimicrobial and antimalarial agents, highlighting the importance of structural motifs found in these compounds (Vekariya et al., 2017).

Synthesis and Characterization of Derivatives

Moorthy, Ekambaram, and Perumal (2014) synthesized and characterized 2,4 thiazolidinedione derivatives containing substituted imidazoles. Their research focused on the antimicrobial activities of these compounds, suggesting that derivatives of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one might also possess similar bioactivities, making them candidates for further study in antimicrobial drug development (Moorthy, Ekambaram, & Perumal, 2014).

Novel Synthesis of Heterocycles

Sayed, Raslan, and Dawood (2016) reported the synthesis of new thiazole-based heterocycles, demonstrating the versatility of thiazole derivatives in synthesizing biologically active molecules. This research underlines the potential of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one as a precursor or structural component in creating new heterocyclic compounds with potential applications in pharmaceuticals and chemical biology (Sayed, Raslan, & Dawood, 2016).

Future Directions

Imidazole, the core structure of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one”, has become an important synthon in the development of new drugs . The derivatives of imidazole show a broad range of biological activities and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

properties

IUPAC Name

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-5-7(6(2)13)15-9(11-5)12-4-3-10-8(12)14/h3-4H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVLJLFBNPMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCNC2=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

Synthesis routes and methods

Procedure details

To a solution of 5-acetyl-2-amino-4-methylthiazole (5.50 g, 35.20 mmol) in tetrahydrofuran (200 mL) was added triethylamine (15.0 mL, 107.6 mmol) and 2-chloroethyl isocyanate (3.90 mL, 45.70 mmol). The reaction mixture was stirred at ambient temperature for 18 hours, and then heated to reflux for 27 hours. The solvent was removed in vacuo, and the residue was washed with water (200 mL) and ethyl acetate/hexanes (1/1, 50 mL) to afford the title compound in 99% yield (7.9 g): MS (ES+) m/z 226.1 (M+1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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